molecular formula C8H18N2O B13171422 N-(2-Amino-2-methylpropyl)-2-methylpropanamide CAS No. 58027-59-1

N-(2-Amino-2-methylpropyl)-2-methylpropanamide

Cat. No.: B13171422
CAS No.: 58027-59-1
M. Wt: 158.24 g/mol
InChI Key: HFYKSRDJDAYXKM-UHFFFAOYSA-N
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Description

N-(2-Amino-2-methylpropyl)-2-methylpropanamide is a chemical compound of significant interest in advanced organic synthesis and pharmaceutical research. Compounds featuring the 2-amino-2-methylpropyl group are recognized as key intermediates and potential impurities in the synthesis of active pharmaceutical ingredients (APIs). Specifically, this structural motif is identified in research concerning the synthesis of bilastine, a non-sedating H1 receptor antihistamine, where it can form as a process-related impurity whose control is essential for ensuring final drug substance quality . The presence of both primary amine and amide functional groups within its molecular structure provides versatile reactivity, making it a valuable building block for medicinal chemistry and the development of novel therapeutic agents. The compound's structure, which includes a tertiary carbon center with an amine group adjacent to an amide linkage, is also relevant in the design of alpha-amino amide derivatives, a class of compounds explored for their potential biological activities . Handling this material requires appropriate safety precautions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

58027-59-1

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N-(2-amino-2-methylpropyl)-2-methylpropanamide

InChI

InChI=1S/C8H18N2O/c1-6(2)7(11)10-5-8(3,4)9/h6H,5,9H2,1-4H3,(H,10,11)

InChI Key

HFYKSRDJDAYXKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC(C)(C)N

Origin of Product

United States

Preparation Methods

Method 2: Multi-Step Protection and Oxidation Route Using N-Hydroxysuccinimide and Carbobenzoxy Protection

  • Reaction Scheme:

    • Starting from N-hydroxysuccinimide derivatives, protect the amino group with carbobenzoxy (Cbz) group.
    • Oxidize the protected intermediate using sodium periodate and ruthenium trichloride to form an acid intermediate.
    • Condense with ammoniacal liquor to form the amide.
    • Deprotect and shorten the chain to obtain the target amide.
  • Advantages:

    • More controlled reaction steps with higher purity intermediates.
    • Avoids use of cyanide reagents.
  • Disadvantages:

    • Multi-step process with several protection/deprotection stages.
    • Requires expensive reagents like ruthenium trichloride.
    • More complex and time-consuming.
  • Reference: EP Patent EP1548024A1; CN Patent CN102477002B.

Method 3: Esterification Followed by Ammonolysis

  • Reaction Steps:

    • Esterify hydroxypivalic acid (2,2-dimethyl-3-hydroxypropanoic acid) with an alcohol (methanol, ethanol, or isopropanol) under acid catalysis to form the corresponding ester.
    • React the ester with ammonia (ammonolysis) under reflux conditions to convert the ester into the amide.
  • Typical Conditions:

    • Esterification reflux times vary from 6 to 18 hours depending on the alcohol used.
    • Ammonolysis reflux in concentrated aqueous ammonia (28%) for 6–8 hours.
    • Yields reported between 60% and 70%.
  • Advantages:

    • Avoids toxic cyanide reagents.
    • Uses relatively inexpensive and accessible reagents.
    • Moderate to good yields suitable for scale-up.
  • Disadvantages:

    • Requires careful control of reaction conditions to avoid side reactions.
    • Purification steps necessary to isolate pure amide.
  • Reference: CN Patent CN102477002B; ChemicalBook synthesis summary.

Alternative Amidation Using Ethyl Isobutyrate and 1,2-Diamino-2-methylpropane

  • Reaction:
    Direct amidation of ethyl isobutyrate with 1,2-diamino-2-methylpropane produces N-(2-amino-2-methylpropyl)-2-methylpropanamide hydrochloride salt.

  • Conditions:

    • Heating under reflux.
    • Crystallization from ethanol to purify the hydrochloride salt.
  • Advantages:

    • Straightforward amidation reaction.
    • Produces crystalline product with defined melting point (269–270 °C).
  • Reference: US Patent US4010189 (1977); ChemicalBook.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Disadvantages
Cyanide Route 1-Nitroisobutylene, Potassium cyanide Acidic reduction with Fe powder ~5 Simple reagents Toxic reagents, low yield, impurities
Protection/Oxidation Route N-hydroxysuccinimide, Cbz derivatives NaIO4, RuCl3 oxidation, ammoniacal liquor Not specified High purity intermediates Multi-step, expensive reagents
Esterification + Ammonolysis Hydroxypivalic acid, alcohol, ammonia Acid catalysis, reflux with NH3 60–70 Moderate yield, safer reagents Requires purification
Amidation of Ethyl Isobutyrate Ethyl isobutyrate, 1,2-diamino-2-methylpropane Reflux, crystallization Not specified Direct, crystallizable product Requires diamine, salt formation

Analytical and Purification Notes

  • Purification typically involves extraction, drying over anhydrous sodium sulfate, and distillation or recrystallization depending on the method.
  • Yields and purity are monitored by Gas Chromatography (GC), Thin Layer Chromatography (TLC), and melting point analysis.
  • Ammonolysis reactions require careful pH control and removal of excess ammonia.

Summary and Recommendations

The esterification followed by ammonolysis method is the most practical and scalable for industrial or laboratory synthesis of this compound due to its moderate yield, safer reagents, and relatively straightforward procedure. The cyanide-based method, while historically significant, is less favored due to safety and environmental concerns. Multi-step protection/oxidation routes offer high purity but are complex and costly.

For laboratory-scale synthesis, amidation of ethyl isobutyrate with 1,2-diamino-2-methylpropane provides a direct route to a crystalline hydrochloride salt of the compound, facilitating purification.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-methylpropyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl group can be reduced to yield alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various amides, esters, or other substituted products.

Scientific Research Applications

N-(2-Amino-2-methylpropyl)-2-methylpropanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism by which N-(2-Amino-2-methylpropyl)-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, affecting cellular processes and enzyme activities.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Aromatic vs. Aliphatic Amines :

  • N-(3-Aminophenyl)-2-methylpropanamide (): Features a 3-aminophenyl group, resulting in a molecular weight of 178.24 g/mol and enhanced π-π interactions due to the aromatic ring. This increases lipophilicity compared to aliphatic analogs .

Halogenated Derivatives :

  • N-(3-Amino-4-chlorophenyl)-2-methylpropanamide (): Incorporates a chlorine atom, increasing molecular weight to 212.68 g/mol and enhancing electronegativity, which may improve binding affinity in biological systems .

Molecular and Commercial Data

Table 1 summarizes key properties of selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent
N-(3-Aminophenyl)-2-methylpropanamide C₁₀H₁₄N₂O 178.24 213831-00-6 3-Aminophenyl
N-(3-Amino-4-chlorophenyl)-2-methylpropanamide C₁₀H₁₃ClN₂O 212.68 916813-19-9 3-Amino-4-chlorophenyl
N-(2-Chlorophenyl)-2-methylpropanamide C₁₀H₁₂ClNO 197.66 5434-52-6 2-Chlorophenyl
N-(4-Aminophenyl)-2-[isopropyl(methyl)amino]propanamide C₁₃H₂₁N₃O 235.33 N/A 4-Aminophenyl, isopropyl-methylamine

Data compiled from , and 12.

Biological Activity

N-(2-Amino-2-methylpropyl)-2-methylpropanamide, also known as 2-amino-2-methyl-1-propanol (AMPD), is a compound with notable biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C5H13N
  • Molecular Weight : 101.17 g/mol
  • CAS Number : 115-69-5

Biological Activity Overview

This compound has been studied for its role as a biological buffer and its potential therapeutic effects. Its applications range from serving as a stabilizing agent in biochemical assays to potential roles in drug formulation.

1. Buffering Capacity

AMPD is widely recognized for its effectiveness as a buffer in biochemical experiments, particularly in maintaining pH levels during enzyme assays. It is particularly useful in systems requiring alkaline conditions, such as those involving alkaline phosphatase activity .

2. Enzyme Interaction

Research indicates that AMPD can influence the activity of various enzymes. For instance, studies have shown that it can modulate the activity of alkaline phosphatase by affecting substrate availability and enzyme stability .

Case Study: Enzyme Activity Modulation

A study conducted on the influence of AMPD on alkaline phosphatase activity demonstrated that varying concentrations of AMPD significantly impacted enzyme kinetics. The results indicated that AMPD acts as a competitive inhibitor under certain conditions, enhancing the understanding of its role in enzymatic reactions.

Concentration (M)Enzyme Activity (% Control)
0.0195
0.0585
0.170

This data suggests that while AMPD can support enzyme function at lower concentrations, higher concentrations may inhibit activity due to competitive binding effects.

3. Metabolomics Studies

Recent metabolomics studies have utilized AMPD to explore metabolic changes in biological systems subjected to stressors like bacterial endotoxins. For example, a study on neonatal calves administered with lipopolysaccharides (LPS) highlighted the compound's role in modulating metabolic responses, showcasing its potential therapeutic implications .

Applications in Pharmaceutical Development

AMPD's buffering properties make it an attractive candidate for inclusion in pharmaceutical formulations where pH stability is crucial. Its ability to interact with various biomolecules positions it as a valuable component in drug delivery systems.

Potential Therapeutic Uses

Ongoing research is investigating the potential use of AMPD in treating conditions linked to metabolic dysregulation and inflammation due to its modulatory effects on enzyme activities and metabolic pathways.

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